4-(Z-Amino)-1-butanol (CAS 17996-13-3), also known as benzyl (4-hydroxybutyl)carbamate, is a bifunctional C4 building block featuring a primary hydroxyl group and a carboxybenzyl (Cbz/Z)-protected primary amine. In industrial and laboratory procurement, it is primarily sourced as a stable, crystalline precursor for synthesizing PROTAC linkers, functionalized polymers, and modified peptides. The Cbz protection masks the nucleophilicity of the amine, allowing chemoselective transformations at the hydroxyl terminus—such as oxidation to an aldehyde, tosylation, or etherification—without the side reactions typical of free amino alcohols. Its C4 chain length provides a precise ~5–6 Å spatial spacer, making it a highly standardized reagent for assembling targeted protein degraders and antibody-drug conjugates (ADCs) where precise steric geometries are required [1].
Substituting 4-(Z-Amino)-1-butanol with its unprotected parent, 4-amino-1-butanol, or alternative protected analogs like 4-(Boc-amino)-1-butanol fundamentally alters synthetic routing and processability. The unprotected free amine is a highly polar, water-miscible liquid that actively interferes with alcohol-directed reactions, rapidly undergoing intramolecular cyclization to pyrroline upon oxidation to the aldehyde. Conversely, while Boc-protected variants prevent this cyclization, the Boc group is highly acid-labile. If a buyer substitutes the Cbz-protected form with the Boc-protected form in a multi-step synthesis requiring intermediate acidic deprotections (e.g., standard Fmoc/t-Bu solid-phase peptide synthesis), the amine will prematurely unmask, leading to catastrophic sequence failure and cross-linking. Therefore, the specific Cbz-protected C4 analog is non-interchangeable when orthogonal stability to strong acids is a strict process requirement [1].
In complex multi-step syntheses, the choice of amine protecting group dictates the permissible downstream reaction conditions. When subjected to standard acidic deprotection environments (50% TFA in DCM), the Cbz group of 4-(Z-Amino)-1-butanol remains >99% intact over 24 hours. In direct contrast, the Boc group of the comparator 4-(Boc-amino)-1-butanol undergoes >99% cleavage within 30 minutes under identical conditions. This massive difference in acid stability allows the Cbz-protected alcohol to be safely carried through multiple cycles of acidic cleavage that would destroy Boc-protected alternatives[1].
| Evidence Dimension | Protecting group survival under acidic conditions |
| Target Compound Data | >99% stability after 24 hours |
| Comparator Or Baseline | 4-(Boc-amino)-1-butanol (>99% cleavage in <30 minutes) |
| Quantified Difference | >48-fold difference in half-life under acidic conditions |
| Conditions | 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25 °C |
Enables the use of this linker in complex solid-phase peptide synthesis (SPPS) or PROTAC assembly where intermediate Boc/t-Bu deprotections are required before amine unmasking.
Generating amino aldehydes for reductive amination is a critical workflow in drug discovery, but the unprotected free amine makes this nearly impossible. Oxidation of 4-(Z-Amino)-1-butanol via Swern or TEMPO protocols yields 85-90% of the corresponding 4-(Z-amino)butanal. Attempting the same oxidation on the unprotected baseline, 4-amino-1-butanol, results in <20% isolated yield of the amino aldehyde due to rapid intramolecular cyclization (forming pyrroline) and competitive amine oxidation. The Cbz protection effectively suppresses these side reactions, transforming a failing synthetic step into a high-yielding, scalable process [1].
| Evidence Dimension | Yield of selective primary alcohol oxidation to aldehyde |
| Target Compound Data | 85-90% isolated yield of protected aldehyde |
| Comparator Or Baseline | Unprotected 4-amino-1-butanol (<20% yield) |
| Quantified Difference | >4-fold increase in isolated aldehyde yield |
| Conditions | Swern oxidation (-78 °C, oxalyl chloride, DMSO, Et3N) or TEMPO/BAIB oxidation |
Essential for procuring a viable precursor for reductive amination workflows, as the unprotected amine makes aldehyde generation practically impossible.
The physical properties of a building block heavily influence its manufacturability and purification. 4-(Z-Amino)-1-butanol is a stable, crystalline solid (MP: 81-84 °C) with a calculated LogP of ~1.5, making it highly soluble in standard organic extraction solvents like dichloromethane and ethyl acetate. The unprotected 4-amino-1-butanol is a hygroscopic liquid with a LogP of ~ -0.7, making it fully water-miscible and notoriously difficult to extract from aqueous reaction mixtures. This ~2.2 log unit shift in lipophilicity eliminates the need for exhaustive aqueous evaporations or specialized ion-exchange chromatography during downstream processing [1].
| Evidence Dimension | Partition coefficient (LogP) and phase partitioning |
| Target Compound Data | LogP ~1.5 (efficient organic extraction) |
| Comparator Or Baseline | Unprotected 4-amino-1-butanol (LogP ~ -0.7, water-miscible) |
| Quantified Difference | ~2.2 log unit shift in lipophilicity |
| Conditions | Standard laboratory handling and aqueous/organic biphasic extraction |
Reduces purification bottlenecks and solvent waste during scale-up, allowing standard crystallization or silica gel chromatography which fails for the free amino alcohol.
In the design of bivalent molecules like PROTACs, linker lipophilicity must be strictly controlled to maintain aqueous solubility and cell permeability. The C4 chain of 4-(Z-Amino)-1-butanol contributes moderate lipophilicity to the final conjugate construct. When compared to the longer C6 analog, 6-(Z-amino)-1-hexanol, the C4 variant reduces the overall cLogP of the linker segment by approximately 1.0 log unit. This reduction is critical for preventing the excessive hydrophobicity that often leads to non-specific protein binding, aggregation, and poor pharmacokinetic profiles in large targeted protein degraders [1].
| Evidence Dimension | Calculated lipophilicity contribution to final conjugates (ΔcLogP) |
| Target Compound Data | Moderate lipophilicity (C4 chain) |
| Comparator Or Baseline | 6-(Z-amino)-1-hexanol (C6 chain) |
| Quantified Difference | ~1.0 log unit reduction in hydrophobicity per linker unit |
| Conditions | In silico cLogP calculation for the spacer segment in PROTAC or ADC payloads |
Prevents excessive lipophilicity in large PROTAC molecules, mitigating risks of poor aqueous solubility, aggregation, and non-specific protein binding.
Because of its precise C4 length and the orthogonal acid-stability of the Cbz group (as detailed in Section 3), this compound is heavily procured as a foundational building block for synthesizing PROTAC linkers and antibody-drug conjugate (ADC) spacers. It allows chemists to perform complex, acid-mediated coupling reactions on the hydroxyl terminus while keeping the amine safely masked for late-stage conjugation [1].
Leveraging its high oxidation yield and suppression of pyrroline formation, 4-(Z-Amino)-1-butanol is a primary precursor for generating 4-(Z-amino)butanal. This aldehyde is subsequently used in reductive amination workflows to synthesize complex secondary and tertiary amines in small-molecule drug discovery libraries [2].
The compound is utilized to introduce alkyl spacer regions into modified peptides. Its high organic solubility and compatibility with standard SPPS protocols (where Boc or t-Bu groups are repeatedly cleaved with TFA) make it highly advantageous over Boc-protected analogs, ensuring the spacer amine remains protected until the final global deprotection or a specific catalytic hydrogenation step [3].
Irritant